molecular formula C32H48N2O23 B598655 Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP CAS No. 148705-09-3

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP

Cat. No.: B598655
CAS No.: 148705-09-3
M. Wt: 828.727
InChI Key: UUSZRTFVRDAQGP-RMCKFCKISA-N
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Description

The compound Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a complex carbohydrate structure composed of galactose, N-acetylglucosamine, and glucose residues. This compound is a type of glycoside, specifically a p-nitrophenyl glycoside, which is often used in biochemical assays to study glycosidase activities.

Biochemical Analysis

Biochemical Properties

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the action of β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases (B4GALTs) . These enzymes alternately link N-acetylglucosamine (GlcNAc) and galactose (Gal) via β1,3 and β1,4 glucoside bonds .

Cellular Effects

It is known that polylactosamines, which are synthesized by enzymes involved in the formation of this compound, play crucial roles in cellular functions ranging from differentiation to metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .

Temporal Effects in Laboratory Settings

It is known that the product is a solid at 20°C and should be stored in a frozen state (<0°C) to avoid degradation .

Metabolic Pathways

The metabolic pathways of this compound involve the action of B3GNTs and B4GALTs . These enzymes alternately link GlcNAc and Gal via β1,3 and β1,4 glucoside bonds . This process results in the formation of polylactosamines, which are integral components serving as a fundamental structure and backbone for carbohydrate assemblies .

Subcellular Localization

It is known that glycosyltransferases, which are involved in the formation of this compound, are usually located in the Golgi apparatus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP typically involves the sequential addition of monosaccharide units to a growing oligosaccharide chain. This process is catalyzed by specific glycosyltransferases. The reaction conditions often require the presence of nucleotide sugars such as UDP-galactose and UDP-N-acetylglucosamine as donors, along with appropriate acceptor molecules.

Industrial Production Methods

Industrial production of this compound involves enzymatic synthesis using recombinant glycosyltransferases. The enzymes are produced in microbial systems such as Escherichia coli or yeast, and the reactions are carried out in bioreactors under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: undergoes various chemical reactions, including:

    Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of glycosidic bonds.

    Oxidation: Involves the oxidation of hydroxyl groups to form aldehydes or carboxylic acids.

    Reduction: Reduction of aldehyde groups to alcohols.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using specific glycosidases.

    Oxidation: Chemical oxidants such as periodate or enzymatic oxidases.

    Reduction: Reducing agents like sodium borohydride.

Major Products Formed

    Hydrolysis: Produces monosaccharides such as galactose, N-acetylglucosamine, and glucose.

    Oxidation: Forms oxidized derivatives of the monosaccharides.

    Reduction: Results in reduced sugar alcohols.

Scientific Research Applications

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is widely used in scientific research, including:

    Biochemistry: As a substrate to study the activity of glycosidases and glycosyltransferases.

    Molecular Biology: In the analysis of glycan structures and their roles in cellular processes.

    Medicine: Investigating the role of glycans in disease mechanisms and developing glycan-based therapeutics.

    Industry: Used in the production of glycosylated products and as a standard in glycan analysis.

Comparison with Similar Compounds

Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP: is unique due to its specific glycosidic linkages and the presence of the p-nitrophenyl group, which makes it a useful chromogenic substrate. Similar compounds include:

    Lacto-N-tetraose: A tetrasaccharide with a similar structure but without the p-nitrophenyl group.

    Lactosylceramide: A glycolipid with a similar carbohydrate structure but linked to a ceramide instead of p-nitrophenyl.

These comparisons highlight the unique applications and properties of This compound in various scientific fields.

Properties

IUPAC Name

N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZRTFVRDAQGP-RMCKFCKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659832
Record name 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148705-09-3
Record name 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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